molecular formula C12H15FO B7993796 trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol

trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol

Cat. No.: B7993796
M. Wt: 194.24 g/mol
InChI Key: ALCTVITYEKBQAS-NEPJUHHUSA-N
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Description

Trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol: is an organic compound with the molecular formula C12H15FO. It is characterized by the presence of a cyclopentanol ring substituted with a 4-fluoro-2-methylphenyl group in the trans configuration. This compound is notable for its unique structural features, which include a secondary alcohol group and an aromatic ring with fluorine and methyl substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 4-fluoro-2-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is followed by acidic workup to yield the desired alcohol. The reaction conditions often require low temperatures to control the reactivity of the Grignard reagent and to ensure the formation of the trans isomer .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: : Trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions include the corresponding ketone, cyclopentane derivative, and substituted aromatic compounds .

Scientific Research Applications

Chemistry: : In chemistry, trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .

Biology and Medicine: Its structural motifs are often found in bioactive molecules, making it a candidate for drug discovery and development .

Industry: : In the industrial sector, this compound is used in the production of agrochemicals and dyestuffs. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s secondary alcohol group can participate in hydrogen bonding and other interactions with biological molecules. Additionally, the aromatic ring with fluorine and methyl substituents can engage in π-π interactions and hydrophobic interactions with target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol and other cyclopentanol derivatives with different substituents on the aromatic ring .

Uniqueness: : Trans-2-(4-Fluoro-2-methylphenyl)cyclopentanol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

(1S,2R)-2-(4-fluoro-2-methylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8-7-9(13)5-6-10(8)11-3-2-4-12(11)14/h5-7,11-12,14H,2-4H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCTVITYEKBQAS-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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